2-[(2,2-difluoroethyl)amino]-N-methylacetamide hydrochloride
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Overview
Description
2-[(2,2-difluoroethyl)amino]-N-methylacetamide hydrochloride is a chemical compound with the molecular formula C4H8N2OF2.HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a difluoroethyl group, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-difluoroethyl)amino]-N-methylacetamide hydrochloride typically involves the reaction of 2,2-difluoroethylamine with N-methylacetamide in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2,2-difluoroethylamine+N-methylacetamide+HCl→2-[(2,2-difluoroethyl)amino]-N-methylacetamide hydrochloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2,2-difluoroethyl)amino]-N-methylacetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-[(2,2-difluoroethyl)amino]-N-methylacetamide hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2,2-difluoroethyl)amino]-N-methylacetamide hydrochloride involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-(2,2-difluoroethyl)acetamide hydrochloride
- N-methyl-N-(2,2,2-trifluoroethyl)amine hydrochloride
- 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride
Uniqueness
2-[(2,2-difluoroethyl)amino]-N-methylacetamide hydrochloride is unique due to its specific difluoroethyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
2763779-10-6 |
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Molecular Formula |
C5H11ClF2N2O |
Molecular Weight |
188.60 g/mol |
IUPAC Name |
2-(2,2-difluoroethylamino)-N-methylacetamide;hydrochloride |
InChI |
InChI=1S/C5H10F2N2O.ClH/c1-8-5(10)3-9-2-4(6)7;/h4,9H,2-3H2,1H3,(H,8,10);1H |
InChI Key |
VLFQMUFJWFSESZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CNCC(F)F.Cl |
Purity |
95 |
Origin of Product |
United States |
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